Nitrosocyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
nitrosocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-4-3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBFBVWPLFNCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492510 | |
| Record name | Nitrosocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28017-92-7 | |
| Record name | Nitrosocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Nitrosocyclopropane and Its Analogues
Indirect Synthesis Routes for Nitrosocyclopropane Formation
Indirect routes would involve the construction of the this compound ring from an acyclic precursor. This approach is synthetically challenging, as it requires a ring-closure method that is compatible with the sensitive nitroso functionality or a group that can be converted into it post-cyclization.
The synthesis of this compound via the cyclization of a linear precursor is not a commonly reported method. The vast body of literature on cyclopropane (B1198618) synthesis focuses on the cyclopropanation of alkenes (e.g., via carbene addition) or intramolecular displacement reactions of 1,3-dihalides. organic-chemistry.org These methods are generally not designed to incorporate a nitroso group during the ring-forming step. While numerous cyclization reactions involving cyclopropane derivatives are known, they typically involve the reaction of an already-formed ring with other molecules. colab.ws The development of a dedicated ring-closure strategy that assembles the this compound scaffold from an acyclic starting material remains an underexplored area of synthetic chemistry.
Rearrangement Pathways for this compound Ring Formation
The synthesis of the this compound ring system through rearrangement reactions is not a widely documented or common strategy in chemical literature. Theoretical studies have explored the possibility of intramolecular cyclization of specific precursors, such as β-nitroso-o-quinone methides, but these remain computational investigations rather than established synthetic protocols for producing simple nitrosocyclopropanes. spkx.net.cn
Existing research on rearrangement reactions in related areas, such as the photochemical rearrangement of aryl imines to form nitrosoarenes or the Cloke-Wilson rearrangement of cyclopropyl (B3062369) imines to yield five-membered heterocycles, does not directly provide a pathway to the this compound core. google.com Similarly, strategies involving ring contraction of larger nitro- or nitroso-containing heterocycles have been explored for the synthesis of other cyclic systems, like pyrroles from nitroalkenes, but their application to the formation of this compound is not reported.
While thermal and photochemical rearrangements are powerful tools in organic synthesis for accessing strained ring systems, their specific application to form the this compound ring is an area that appears to be underexplored or not yet established. The inherent reactivity of the nitroso group and the strain of the cyclopropane ring likely present significant challenges in designing stable precursors and controlling rearrangement pathways to favor the formation of this compound. Further research is needed to develop viable rearrangement strategies for the synthesis of this unique chemical entity.
Isolation and Purification Challenges in this compound Synthesis
The isolation and purification of this compound present significant challenges due to the inherent chemical properties of C-nitroso compounds and the strained nature of the cyclopropane ring. nih.gov These challenges necessitate specialized handling and purification techniques to obtain the compound in a pure form.
Volatility and Thermal Instability:
This compound is expected to be a volatile compound, a common characteristic of many low molecular weight N-nitroso compounds. spkx.net.cn This volatility requires careful handling to prevent sample loss during isolation and purification. Standard purification methods such as distillation must be conducted at reduced pressure and low temperatures to avoid thermal decomposition. N-nitroso compounds are often thermally labile, and elevated temperatures can lead to degradation, potentially through the loss of the nitroso group. google.comgoogle.com
Reactivity and Isomerization:
A primary challenge in the isolation of this compound is its high reactivity. nih.gov C-nitroso compounds are prone to several side reactions that can complicate purification:
Oxidation: The nitroso group is easily oxidized to a nitro group (-NO₂), leading to the formation of nitrocyclopropane (B1651597) as an impurity. This oxidation can occur upon exposure to air or other oxidizing agents present in the reaction mixture.
Isomerization: Primary and secondary nitrosoalkanes can readily isomerize to their more stable oxime tautomers. For this compound, this would result in the formation of cyclopropanone (B1606653) oxime. This isomerization can be catalyzed by acids or bases, making it crucial to maintain neutral conditions during workup and purification.
Dimerization: Many nitroso compounds exist in equilibrium with their dimeric forms (azodioxy compounds). This dimerization can affect the physical and spectroscopic properties of the compound and may complicate purification.
Purification Techniques:
Given these challenges, a combination of specialized purification techniques is often required for volatile and reactive nitroso compounds. spkx.net.cn
| Technique | Application | Challenges and Considerations |
| Low-Temperature, High-Vacuum Distillation | Separation of volatile this compound from less volatile impurities. | Requires precise temperature control to prevent thermal decomposition. The high vacuum is necessary to lower the boiling point. |
| Chromatography | Separation based on polarity. | Must be performed under inert atmosphere and at low temperatures to prevent degradation on the stationary phase. Thin-layer chromatography (TLC) and column chromatography can be employed, but sample loss due to volatility is a concern. spkx.net.cn |
| Solid Phase Extraction (SPE) | Used for sample cleanup and removal of specific impurities. | The choice of sorbent must be compatible with the reactive nature of this compound. |
| Gas Chromatography (GC) | Separation and analysis of volatile compounds. | The high temperatures of the injector and detector can cause decomposition. A highly selective detector, such as a Thermal Energy Analyzer (TEA), is often necessary for accurate detection and quantification of N-nitroso compounds. osha.gov |
Reaction Mechanisms and Reactivity of Nitrosocyclopropane
Cycloaddition Reactions Involving Nitrosocyclopropane
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound, in principle, can participate in these reactions in several ways, primarily dictated by the nature of the reacting partner. The nitroso group can act as a dienophile or a dipolarophile, while the strained cyclopropane (B1198618) ring itself can be involved in certain cycloaddition processes.
[4+2] Cycloadditions (Diels-Alder type) with Dienes
The Diels-Alder reaction, a cornerstone of organic chemistry, typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. The nitroso group (–N=O) is known to be an excellent dienophile in hetero-Diels-Alder reactions due to its π-system. In this context, this compound would be expected to react with a 1,3-diene, where the N=O double bond serves as the 2π component.
The general mechanism for a hetero-Diels-Alder reaction involving a nitroso compound is a concerted, pericyclic process. The Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroso dienophile. This interaction leads to the formation of a six-membered di-hydro-1,2-oxazine ring.
While specific experimental data for the Diels-Alder reaction of this compound with dienes is not extensively documented in readily available literature, the reactivity of other C-nitroso compounds provides a strong basis for predicting its behavior. For instance, nitrosoarenes and nitrosoalkanes readily undergo [4+2] cycloaddition with a variety of dienes. The reaction is typically characterized by high regioselectivity and stereospecificity.
Table 1: Predicted Outcomes of Diels-Alder Reactions of this compound with Representative Dienes
| Diene | Predicted Product | Expected Regiochemistry |
| 1,3-Butadiene | 3-Cyclopropyl-3,6-dihydro-2H-1,2-oxazine | Not applicable (symmetrical diene) |
| Isoprene (2-methyl-1,3-butadiene) | 3-Cyclopropyl-5-methyl-3,6-dihydro-2H-1,2-oxazine | Major regioisomer with methyl group at C5 |
| (E)-1,3-Pentadiene | (5R,6S)-3-Cyclopropyl-6-methyl-3,6-dihydro-2H-1,2-oxazine and (5S,6R)-enantiomer | Stereospecific syn addition |
The regioselectivity with unsymmetrical dienes is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. Generally, the major regioisomer arises from the alignment of the reactants that best stabilizes the transition state through favorable orbital interactions.
[3+2] Cycloadditions and Dipolarophile Behavior of the Nitroso Group
In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While the nitroso group itself is not a 1,3-dipole, it can act as a dipolarophile by reacting with various 1,3-dipolar species. Common 1,3-dipoles include nitrones, azides, and nitrile oxides.
The reaction of this compound as a dipolarophile with a 1,3-dipole like a nitrone would proceed through a concerted mechanism, leading to the formation of a five-membered heterocyclic ring. The regioselectivity of such reactions is dictated by the frontier molecular orbital (FMO) energies of the reactants. In a typical scenario, the reaction is controlled by the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (this compound).
For example, the reaction of this compound with a simple nitrone, such as N-methyl-C-phenylnitrone, is predicted to yield a 1,2,4-oxadiazolidine derivative. The regiochemical outcome would depend on the relative energies and orbital coefficients of the interacting frontier orbitals.
It is important to note that while the nitroso group can act as a dipolarophile, there is limited specific literature detailing the [3+2] cycloaddition reactions of this compound itself. However, the known reactivity of other nitroso compounds in such transformations suggests that this compound would be a viable reaction partner.
Cheletropic Reactions with this compound
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are formed or broken at a single atom. A common example is the addition of a carbene to an alkene to form a cyclopropane. In the context of this compound, a cheletropic reaction could potentially involve the extrusion of a small molecule from a larger ring system that is formed through an initial reaction involving the nitroso group.
However, a more direct, albeit theoretical, cheletropic reaction involving this compound would be its reaction with a species that can add to the nitrogen and oxygen atoms simultaneously. Due to the nature of the nitroso group, such a direct cheletropic addition to this compound is not a commonly observed or predicted reaction pathway.
A more plausible scenario involves the reverse process, a cheletropic extrusion. If this compound were part of a larger, strained ring system, it could potentially eliminate as a stable molecule under thermal or photochemical conditions. However, there is no significant body of evidence in the chemical literature to suggest that this compound readily participates in cheletropic reactions, either in a forward or reverse sense, as a primary reaction pathway. The reactivity of the nitroso group and the cyclopropane ring is dominated by other, more favorable reaction manifolds.
Rearrangement Pathways of this compound
The strained nature of the cyclopropane ring and the electronic characteristics of the nitroso group make this compound susceptible to various rearrangement reactions, which can be initiated by heat or light. These rearrangements often lead to the formation of more stable isomeric structures.
Thermal Rearrangements (e.g., Isomerization to Oximes, Ring Opening)
One of the most characteristic reactions of primary and secondary nitrosoalkanes is their isomerization to the corresponding oximes. This tautomerization is typically acid- or base-catalyzed and involves the migration of an alpha-hydrogen atom to the oxygen atom of the nitroso group.
For this compound, a thermal rearrangement to cyclopropanone (B1606653) oxime is a plausible transformation. This isomerization would relieve the electronic strain associated with the nitroso group being directly attached to the cyclopropane ring. The mechanism would likely involve an intramolecular proton transfer, potentially facilitated by trace amounts of acid or base, or proceeding through a concerted transition state at elevated temperatures.
Reaction Scheme: Thermal Isomerization of this compound to Cyclopropanone Oxime
Another potential thermal rearrangement pathway for this compound involves the cleavage of the strained three-membered ring. Ring-opening of cyclopropane derivatives is a well-known process that can be initiated by thermal energy, particularly when the ring is substituted with groups that can stabilize the resulting open-chain species.
In the case of this compound, homolytic cleavage of a C-C bond in the cyclopropane ring would lead to a diradical intermediate. The presence of the nitroso group could influence the subsequent fate of this diradical, potentially leading to a variety of open-chain products through intramolecular hydrogen abstraction or rearrangement. Alternatively, heterolytic ring-opening could occur, particularly in the presence of electrophiles or nucleophiles, leading to the formation of functionalized open-chain nitroso or oxime derivatives. For instance, nitrosation of certain donor-acceptor cyclopropanes has been shown to result in regioselective ring-opening to form isoxazolines. researchgate.net
Photochemical Rearrangements of this compound
The absorption of ultraviolet light can promote this compound to an electronically excited state, opening up a variety of photochemical reaction channels. The photochemistry of nitroso compounds is rich and can involve several distinct processes, including C-N bond cleavage, isomerization, and rearrangement.
Upon photoexcitation, this compound could undergo homolytic cleavage of the C-N bond to generate a cyclopropyl (B3062369) radical and nitric oxide (NO). The cyclopropyl radical could then engage in subsequent reactions, such as hydrogen abstraction from the solvent or rearrangement.
Reaction Scheme: Photochemical C-N Bond Cleavage
Alternatively, photochemical excitation could facilitate the isomerization to cyclopropanone oxime, similar to the thermal process but proceeding through an excited-state potential energy surface.
Furthermore, photochemical rearrangements involving the cyclopropane ring itself are also conceivable. The excess energy provided by the photon could induce ring-opening to form a diradical intermediate, which could then rearrange to various isomeric structures or be trapped by other molecules. The specific products would depend on the wavelength of light used and the reaction conditions. The behavior of other bicyclic molecules containing a cyclopropane ring suggests that photochemical rearrangements can lead to complex skeletal reorganizations.
Table 2: Potential Photochemical Rearrangement Products of this compound
| Initial Photochemical Step | Intermediate | Potential Final Product(s) |
| C-N Bond Homolysis | Cyclopropyl radical + Nitric oxide | Cyclopropane, Propene, various nitrogen-containing compounds |
| Isomerization | Excited-state this compound | Cyclopropanone oxime |
| Ring Opening | 1,3-Diradical | Allylic nitroso compounds, other open-chain isomers |
The detailed study of the photochemical and thermal rearrangements of this compound remains an area ripe for further investigation to fully elucidate the intricate mechanistic pathways and synthetic potential of this unique molecule.
Acid/Base-Catalyzed Rearrangements and Tautomerism
The reactivity of this compound, a strained-ring system containing a nitroso group, is significantly influenced by acidic and basic conditions, which can induce rearrangements and tautomerization. While specific studies on this compound are limited, its behavior can be inferred from the established chemistry of other nitroso compounds and cyclopropyl-substituted nitrogen intermediates.
Under acidic or basic catalysis, this compound can undergo tautomerization to form cyclopropanone oxime. This process is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds. patsnap.comleah4sci.comkhanacademy.orglibretexts.org The tautomeric equilibrium between the nitroso and oxime forms is a dynamic process involving proton transfer.
Base-Catalyzed Tautomerism: In the presence of a base, a proton is abstracted from the carbon atom bearing the nitroso group (the α-carbon). This results in the formation of a resonance-stabilized intermediate, which can be described as a carbanion adjacent to the nitroso group. Subsequent protonation of the oxygen atom of the nitroso group leads to the formation of the cyclopropanone oxime.
Acid-Catalyzed Tautomerism: Under acidic conditions, the nitrogen or oxygen atom of the nitroso group is protonated, which enhances the acidity of the α-hydrogen. A weak base can then remove this proton, leading to the formation of the oxime.
In addition to tautomerism, acid-catalyzed rearrangements of related cyclopropyl-nitrogen species, such as cyclopropyl-substituted nitrenium ions, have been studied and may provide insights into the potential reactivity of this compound under acidic conditions. For instance, N-biphenyl-N-cyclopropyl nitrenium ion has been shown to undergo a combination of cyclopropyl ring expansion to an azetium ion and ethylene (B1197577) elimination. chemrxiv.orgchemrxiv.org These reactions highlight the propensity of the strained cyclopropane ring to undergo rearrangement under conditions where a positive charge is developed on the adjacent nitrogen atom. It is plausible that protonated this compound could exhibit similar rearrangement pathways.
| Catalyst Type | Proposed Intermediate | Potential Product(s) |
| Acid (H+) | Protonated this compound | Cyclopropanone Oxime, Ring-opened/rearranged products |
| Base (B-) | Cyclopropyl-nitroso Carbanion | Cyclopropanone Oxime |
Oxidation and Reduction Reactions of this compound
The nitroso group in this compound is susceptible to both oxidation and reduction, leading to a variety of products with different oxidation states of the nitrogen atom.
Selective Oxidation of the Nitroso Group
The selective oxidation of the nitroso group in this compound would yield the corresponding nitrocyclopropane (B1651597). This transformation requires an oxidizing agent that can convert the nitroso group (-N=O) to a nitro group (-NO₂). Common oxidizing agents used for this purpose in organic synthesis include peroxy acids, ozone, and potassium permanganate. organic-chemistry.orgmasterorganicchemistry.com
The synthesis of this compound itself can be achieved through the oxidation of cyclopropylamine (B47189) with an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA). nih.gov This indicates that under controlled conditions, the amine is oxidized to the nitroso compound. Further oxidation to the nitro compound would likely require stronger oxidizing conditions or a different choice of oxidant.
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Peroxy acids (e.g., m-CPBA) | Nitrocyclopropane | Further oxidation may require more forcing conditions than the synthesis of this compound. |
| Ozone (O₃) | Nitrocyclopropane | Typically carried out at low temperatures. |
| Potassium Permanganate (KMnO₄) | Nitrocyclopropane | Reaction conditions would need to be carefully controlled to avoid over-oxidation or ring opening. |
Reduction Pathways Leading to Amines and Hydroxylamines
The reduction of this compound can lead to the formation of either cyclopropylhydroxylamine or cyclopropylamine, depending on the reducing agent and the reaction conditions.
Reduction to Hydroxylamines: The partial reduction of the nitroso group yields the corresponding hydroxylamine. This can be achieved using milder reducing agents.
Reduction to Amines: A more complete reduction of the nitroso group leads to the formation of the primary amine. This transformation is typically accomplished using stronger reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. researchgate.netlibretexts.orgnih.govresearch.csiro.aursc.org Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.comnih.govrsc.org
| Reducing Agent/Method | Primary Product | Notes |
| Mild reducing agents | Cyclopropylhydroxylamine | Requires careful control of stoichiometry and reaction conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | Cyclopropylamine | A powerful reducing agent for the conversion of nitroso compounds to amines. researchgate.netlibretexts.org |
| Catalytic Hydrogenation (H₂/catalyst) | Cyclopropylamine | A common and effective method for the reduction of nitroso groups. youtube.comnih.govrsc.org |
Radical Reactions Involving this compound
The nitroso group is known to be a good radical trap, and the presence of the strained cyclopropane ring can influence the stability and reactivity of radical intermediates.
Radical Addition to the Nitroso Group
The nitrogen-oxygen double bond of the nitroso group can undergo radical addition. A radical species can add to the nitrogen atom, generating a nitroxide radical. The stability of this resulting nitroxide radical is a key factor in the feasibility of the reaction.
Studies on the reaction of nitroxyl (B88944) radicals with cyclopropylketenes have shown that the cyclopropyl group can stabilize an adjacent radical center. acs.orgnih.govacs.org This suggests that a radical formed by the addition of a radical to this compound would be stabilized by the cyclopropyl group. The resulting cyclopropylaminoxyl radical could then undergo further reactions.
| Radical Species | Initial Product | Potential Subsequent Reactions |
| Alkyl Radical (R•) | Cyclopropyl(alkyl)aminoxyl Radical | Dimerization, Disproportionation, Trapping by another radical |
| Aryl Radical (Ar•) | Cyclopropyl(aryl)aminoxyl Radical | Dimerization, Disproportionation, Trapping by another radical |
Electron Transfer Processes and this compound Radical Anions
This compound can potentially accept an electron to form a radical anion. This electron transfer process can be induced by electrochemical methods or by chemical reducing agents capable of single-electron transfer. The resulting this compound radical anion would be a highly reactive species.
The chemistry of electron-induced reactions in thin films of cyclopropane has been investigated, demonstrating that low-energy electrons can induce chemical changes. rsc.org While not directly involving this compound, this highlights the susceptibility of the cyclopropane ring to electron-induced processes.
The fate of the this compound radical anion would depend on the reaction conditions. It could be protonated to form a neutral radical, or it could undergo fragmentation, potentially involving the opening of the strained cyclopropane ring. The ring-opening of cyclopropylmethyl radicals is a well-known process in radical chemistry. acs.orgnih.govacs.org It is conceivable that the this compound radical anion, or a species derived from it, could undergo a similar ring-opening reaction.
| Process | Initial Species | Potential Fate |
| Single-Electron Transfer (SET) | This compound Radical Anion | Protonation, Ring-opening, Dimerization |
Electrophilic and Nucleophilic Attack on this compound
Detailed experimental or theoretical studies on the electrophilic and nucleophilic attack specifically on this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the molecule can be inferred from the general principles of organic chemistry, considering the electronic properties of the cyclopropyl and nitroso functional groups.
The cyclopropane ring is known to exhibit some degree of π-character, making it susceptible to attack by strong electrophiles, which can lead to ring-opening reactions. The high ring strain of the cyclopropane ring provides a thermodynamic driving force for such reactions. Conversely, the nitroso group (-N=O) is a strong electron-withdrawing group. This property is expected to decrease the electron density of the cyclopropane ring, thereby deactivating it towards electrophilic attack.
For nucleophilic attack, the nitrogen atom of the nitroso group is electron-deficient due to the electronegativity of the oxygen atom, making it a potential site for nucleophilic addition. Nucleophiles could also attack one of the carbon atoms of the cyclopropane ring, particularly if the nitroso group's electron-withdrawing nature polarizes the C-N bond or the C-C bonds within the ring. Cyclopropanes bearing electron-accepting groups can act as electrophiles in polar, ring-opening reactions initiated by nucleophiles. nih.gov The specific site of attack and the resulting products would depend on the nature of the nucleophile, the reaction conditions, and the electronic and steric factors of the this compound molecule.
Without specific studies on this compound, a definitive description of its reactivity towards electrophiles and nucleophiles remains speculative. Further research is required to elucidate the precise mechanisms and outcomes of such reactions.
Interactions with Transition Metal Complexes and Catalysis
The interaction of this compound with transition metal complexes is another area that has not been specifically detailed in the available literature. However, the coordination chemistry of organic nitroso compounds with transition metals is well-established. Organonitroso compounds can act as ligands, binding to metal centers through the nitrogen or oxygen atom of the nitroso group. wikipedia.org
These interactions can lead to the formation of various transition metal nitroso complexes. wikipedia.org The bonding in these complexes can be described in terms of the donation of a lone pair of electrons from the nitrogen or oxygen to the metal and back-donation from the metal's d-orbitals to the π* orbitals of the nitroso ligand. The specific coordination mode (e.g., linear or bent M-N-O geometry) would influence the electronic properties and reactivity of the complex. wikipedia.org
The formation of such complexes could potentially modulate the reactivity of the this compound ligand. For instance, coordination to a metal center could activate the nitroso group or the cyclopropane ring towards certain reactions. Transition metal complexes are known to catalyze a variety of transformations, and it is conceivable that a this compound-metal complex could participate in catalytic cycles. However, without experimental data, the nature of these catalytic reactions remains a matter of speculation.
Further research into the synthesis and characterization of this compound-transition metal complexes is necessary to understand their structure, bonding, and potential applications in catalysis.
Advanced Spectroscopic Characterization and Structural Elucidation Studies of Nitrosocyclopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Conformational Analysis of Nitrosocyclopropane
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering profound insights into its electronic environment, atomic connectivity, and dynamic processes in solution.
The ¹H and ¹³C NMR spectra of this compound are distinguished by chemical shifts that reflect the unique electronic environment created by the strained three-membered ring and the magnetically anisotropic nitroso group.
¹H NMR Spectroscopy: The protons of the cyclopropyl (B3062369) ring are subject to significant shielding due to the ring current effect inherent in the strained system, typically causing them to resonate at unusually high fields (0.2-1.0 ppm). However, the attachment of the electronegative and anisotropic nitroso (–N=O) group introduces strong deshielding effects. The methine proton directly attached to the nitroso-bearing carbon (H-1) is expected to shift significantly downfield. Furthermore, the magnetic anisotropy of the N=O double bond creates distinct magnetic environments for the methylene (B1212753) protons (H-2, H-3), causing the protons cis and trans to the nitroso group to be diastereotopic and thus chemically non-equivalent. This results in separate signals with a geminal coupling constant.
¹³C NMR Spectroscopy: The carbon atoms of a simple cyclopropane (B1198618) ring are also highly shielded, appearing upfield in the ¹³C NMR spectrum (typically -5 to 10 ppm). The C-1 carbon, being directly bonded to the nitroso group, experiences a substantial downfield shift due to the inductive effect of the nitrogen and oxygen atoms. The methylene carbons (C-2, C-3) are also deshielded relative to unsubstituted cyclopropane, though to a lesser extent than C-1.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Influencing Factors |
|---|---|---|---|
| ¹H | CH-NO | ~2.5 - 3.5 | Deshielding by nitroso group |
| ¹H | CH₂ (cis to NO) | ~0.8 - 1.2 | Ring strain shielding, anisotropic effect |
| ¹H | CH₂ (trans to NO) | ~0.5 - 0.9 | Ring strain shielding, anisotropic effect |
| ¹³C | C-NO | ~50 - 65 | Deshielding by nitroso group |
| ¹³C | CH₂ | ~5 - 15 | Ring strain shielding |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure of this compound. researchgate.netprinceton.eduyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J). For this compound, key cross-peaks would appear between the methine proton (H-1) and the two diastereotopic methylene protons (H-2a, H-2b), as well as a strong cross-peak between the geminal methylene protons themselves. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show a correlation between the H-1 signal and the C-1 signal, and correlations between the H-2a/H-2b signals and the C-2 signal, confirming the C-H connectivities. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings. Crucial correlations for confirming the ring structure would include cross-peaks from the methine proton (H-1) to the methylene carbon (C-2) and from the methylene protons (H-2a, H-2b) to the methine carbon (C-1). princeton.edusdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing vital information about stereochemistry and conformation. researchgate.netharvard.edu A NOESY spectrum could reveal through-space correlations between the methine proton and the cis-methylene proton, helping to assign the diastereotopic protons and define the preferred conformation of the nitroso group relative to the ring.
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-1 ↔ H-2a / H-2b; H-2a ↔ H-2b | Confirms ³J and ²J proton coupling network. |
| HSQC | H-1 ↔ C-1; H-2a/H-2b ↔ C-2 | Confirms direct C-H attachments. |
| HMBC | H-1 ↔ C-2; H-2a/H-2b ↔ C-1 | Confirms the cyclopropyl ring connectivity. |
| NOESY | H-1 ↔ H-2 (cis) | Assigns stereochemistry and preferred conformation. |
C-nitroso compounds can exist in equilibrium between monomeric and dimeric forms, and the monomer itself can exhibit rotational isomerism around the C–N bond. acs.org Dynamic NMR (DNMR) spectroscopy, through variable-temperature experiments, is the ideal tool to study these fluxional processes. vedomostincesmp.ru
At low temperatures, the rotation around the C–N bond may become slow on the NMR timescale, potentially allowing for the observation of distinct signals for syn and anti rotamers. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal at the fast-exchange limit. Analysis of the line shapes as a function of temperature can provide the activation energy for this rotational barrier. Similarly, DNMR can be used to study the monomer-dimer equilibrium, where distinct sets of signals for each species might be observable at low temperatures.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of the Nitroso and Cyclopropyl Moieties in this compound
Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups present through their characteristic vibrational frequencies. uni-siegen.de IR and Raman spectroscopy are complementary techniques for analyzing this compound. spectroscopyonline.comedinst.com
Nitroso Group Vibrations: The most diagnostic feature in the IR spectrum of monomeric this compound is the strong N=O stretching absorption, which typically occurs in the 1500–1650 cm⁻¹ range. This band is a clear indicator of the monomer's presence. The dimeric forms exhibit different characteristic bands; the trans-dimer (azodioxide) shows a strong absorption around 1200-1300 cm⁻¹ due to the N=N stretch, while the cis-dimer absorbs around 1300-1400 cm⁻¹.
Cyclopropyl Ring Vibrations: The cyclopropyl moiety has several characteristic vibrations. The C-H stretching vibrations of the ring typically appear at a high frequency, above 3000 cm⁻¹. Additionally, characteristic ring deformation or "breathing" modes are observed at lower frequencies, often near 1020 cm⁻¹ and 850 cm⁻¹. nih.gov
Raman spectroscopy is particularly sensitive to symmetric vibrations and homonuclear bonds. edinst.com Therefore, the symmetric ring breathing mode of the cyclopropane ring is expected to be strong in the Raman spectrum, complementing the IR data where the polar N=O stretch is dominant.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy | Intensity |
|---|---|---|---|
| Cyclopropyl C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| Nitroso N=O Stretch (Monomer) | 1500 - 1650 | IR | Strong |
| Dimer N=N Stretch | 1200 - 1400 | IR | Strong |
| Cyclopropyl Ring Breathing | ~1020 | Raman | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties of this compound
UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly characteristic for C-nitroso compounds due to the presence of the nitroso chromophore. elte.hu
The defining feature of monomeric C-nitroso compounds is a low-energy, and thus low-intensity (ε ≈ 10–100 L mol⁻¹ cm⁻¹), n → π* electronic transition involving the non-bonding electrons on the oxygen atom and the π* anti-bonding orbital of the N=O bond. shu.ac.ukpharmatutor.org This transition occurs at long wavelengths, typically in the 550–750 nm range of the visible spectrum, imparting these compounds with a characteristic blue or blue-green color. A second, more intense (ε ≈ 1000–10,000 L mol⁻¹ cm⁻¹) π → π* transition is observed in the ultraviolet region, usually between 220 and 300 nm. shu.ac.uk The colorless or pale-yellow nature of the dimer is due to the absence of the nitroso chromophore, making UV-Vis spectroscopy a simple and effective method for monitoring the monomer-dimer equilibrium.
| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Associated Color |
|---|---|---|---|
| n → π | ~550 - 750 | ~10 - 100 | Blue / Green |
| π → π | ~220 - 300 | ~1000 - 10,000 | Colorless (in UV region) |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Structure Confirmation (Beyond Basic Identification)
Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation pathways under ionization. nih.gov
For this compound (C₃H₅NO, molecular weight ≈ 71.08 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 71. The fragmentation pattern is expected to be dominated by pathways characteristic of both nitroso compounds and strained ring systems.
A primary and highly diagnostic fragmentation pathway for C-nitroso compounds is the facile cleavage of the C–N bond, leading to the loss of a nitric oxide radical (•NO), which has a mass of 30 Da. nih.govresearchgate.net This would result in a prominent peak at m/z 41, corresponding to the relatively stable cyclopropyl cation ([C₃H₅]⁺). Further fragmentation would involve the decomposition of this cation or the molecular ion through ring-opening mechanisms, leading to the loss of neutral molecules like ethene (C₂H₄, 28 Da) or hydrogen cyanide (HCN, 27 Da), resulting in smaller fragment ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its key fragments, providing definitive structural confirmation.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 71 | [C₃H₅NO]⁺˙ (Molecular Ion) | - |
| 41 | [C₃H₅]⁺ | •NO |
| 43 | [C₂H₅N]⁺˙ | CO |
| 42 | [C₂H₄N]⁺ | CHO |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Spin Trapping with this compound
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable technique for studying species with unpaired electrons, such as free radicals. ljmu.ac.uknih.gov Due to the typically short lifetimes of reactive radicals in solution, direct detection is often impossible. mdpi.com The technique of spin trapping has been developed to overcome this limitation. It involves using a "spin trap" molecule that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct, which can be readily detected and characterized by EPR. nih.gov
C-nitroso compounds, like this compound, are effective spin traps because the transient radical adds directly to the nitrogen atom of the nitroso group (-N=O). This process generates a stable nitroxide radical, where the unpaired electron is primarily localized on the N-O bond. researchgate.netresearchgate.net The resulting EPR spectrum of the nitroxide spin adduct provides a wealth of information about the trapped radical. The key spectral parameters are the g-value and the hyperfine coupling constants (hfcc, denoted as a). mdpi.com
The g-value provides information about the electronic environment of the unpaired electron. For nitroxides, g-values are typically around 2.005 to 2.007. mdpi.com More structurally informative are the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³¹P). The pattern and magnitude of these splittings are characteristic of the specific radical that was trapped. mdpi.comnih.gov For instance, the primary splitting in a nitroxide spectrum is a triplet caused by the interaction with the ¹⁴N nucleus (aN). Further splittings can arise from protons on the carbon atom adjacent to the nitrogen (β-hydrogens), providing direct clues to the identity of the trapped radical. ljmu.ac.uk
While extensive research has been conducted on various C-nitroso spin traps, specific EPR data for this compound is not widely documented in foundational literature. However, based on the principles of spin trapping and data from analogous nitrosoalkanes, we can predict the characteristics of this compound-radical adducts. The trapping of an alkyl radical (R•) by this compound would yield a cyclopropyl-alkyl-nitroxide radical. The EPR spectrum of this adduct would be expected to show a primary triplet from the ¹⁴N coupling. The magnitude of the nitrogen hyperfine splitting constant (aN) would be sensitive to the solvent polarity and the nature of the trapped alkyl group. Further hyperfine splittings from the protons of the trapped radical would be crucial for its identification.
The table below illustrates representative hyperfine coupling constants for various radical adducts with C-nitroso spin traps, providing a reference for the type of data obtained from such experiments. The values for this compound adducts are hypothetical, based on typical values for similar structures, to demonstrate the concept.
| Trapped Radical (R•) | Spin Trap | Spin Adduct Structure | Nitrogen hfcc (aN / G) | β-Hydrogen hfcc (aβ-H / G) | Other hfcc / G |
|---|---|---|---|---|---|
| •CH₃ (Methyl) | This compound (Hypothetical) | c-C₃H₅-N(O•)-CH₃ | 14.5 - 15.5 | 7.5 - 8.5 (3H) | - |
| •CH₂CH₃ (Ethyl) | This compound (Hypothetical) | c-C₃H₅-N(O•)-CH₂CH₃ | 14.2 - 15.2 | 9.0 - 10.0 (2H) | aγ-H ≈ 0.5 (3H) |
| •C(CH₃)₃ (tert-Butyl) | 2-Methyl-2-nitrosopropane | (CH₃)₃C-N(O•)-C(CH₃)₃ | 15.1 | - | - |
| •C₆H₅ (Phenyl) | 2-Methyl-2-nitrosopropane | (CH₃)₃C-N(O•)-C₆H₅ | 12.4 | - | ao,p-H ≈ 1.9, am-H ≈ 0.9 |
Note: Hyperfine coupling constants (hfcc) are typically measured in Gauss (G). Values are dependent on solvent and temperature.
X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives and Adducts
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for characterizing stable derivatives and reaction adducts of this compound. rsc.org The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map, from which the molecular structure can be determined. nih.gov
The structural characterization of this compound derivatives is important for understanding how the strained cyclopropyl ring influences molecular geometry and electronic properties. For instance, the formation of stable adducts, such as those resulting from reactions with metal complexes or from the dimerization of radical intermediates, can be definitively characterized. researchgate.net
If a derivative of this compound, such as a stable nitroxide formed via spin trapping or a metal complex, were to be crystallized, X-ray diffraction would provide precise structural data. This data is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
The table below presents hypothetical crystallographic data for a potential this compound derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Hypothetical Value for a this compound Derivative |
|---|---|
| Chemical Formula | C₅H₉NO₂ |
| Formula Weight | 115.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.654(2) |
| b (Å) | 7.432(1) |
| c (Å) | 10.115(3) |
| β (°) | 105.3(1) |
| Volume (ų) | 626.8(5) |
| Z (molecules/unit cell) | 4 |
This data would allow for the detailed analysis of molecular geometry, such as the N-O bond length and the pyramidality at the nitrogen atom in a nitroxide adduct, as well as intermolecular interactions in the crystal lattice. mdpi.com
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of Chiral Nitrosocyclopropanes
When a cyclopropane ring is appropriately substituted, it can become a stereogenic center, leading to the existence of enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of these chiral molecules is a critical task in stereochemistry. mdpi.com Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left- and right-circularly polarized light, is a powerful non-destructive method for this purpose. unipi.it The two primary techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov
ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-visible light, focusing on electronic transitions within chromophores. nih.govnih.gov VCD, its vibrational counterpart, measures the differential absorption in the infrared region, corresponding to molecular vibrations. nih.gov The key advantage of these techniques is that the absolute configuration can be determined for molecules in solution, which is particularly useful when suitable crystals for X-ray analysis cannot be obtained. nih.govnih.gov
The modern approach to determining absolute configuration involves a combination of experimental measurement and quantum chemical calculations. unipi.it The procedure is as follows:
The ECD or VCD spectrum of the chiral compound is measured experimentally.
The three-dimensional structures of possible conformers for one enantiomer (e.g., the R-enantiomer) are calculated using methods like Density Functional Theory (DFT).
The theoretical ECD or VCD spectrum is then calculated for this enantiomer, often as a Boltzmann-weighted average of the spectra of its stable conformers.
The calculated spectrum is compared to the experimental spectrum. If they match, the absolute configuration of the sample is the one used in the calculation (R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (S). nih.govresearchgate.net
Although this methodology is widely applied to a vast range of chiral natural products and synthetic molecules, specific studies applying ECD or VCD to chiral nitrosocyclopropanes are not prominent in the surveyed literature. nih.govresearchgate.net However, the principle remains directly applicable. A chiral this compound, for instance, one bearing a substituent on the ring, would exhibit characteristic Cotton effects in its ECD spectrum (associated with the n→π* and π→π* transitions of the nitroso chromophore) and distinct positive and negative bands in its VCD spectrum.
The table below outlines the conceptual data that would be generated in such a study for a hypothetical chiral this compound, (1R,2S)-1-methyl-2-nitrosocyclopropane.
| Spectroscopic Data | (1R,2S)-1-methyl-2-nitrosocyclopropane (Hypothetical) |
|---|---|
| Experimental ECD | Positive Cotton Effect at λ ≈ 300 nm (Δε > 0) Negative Cotton Effect at λ ≈ 220 nm (Δε < 0) |
| Calculated ECD (for 1R,2S) | Predicted Positive Cotton Effect at λ ≈ 295 nm Predicted Negative Cotton Effect at λ ≈ 215 nm |
| Experimental VCD | Pattern of positive/negative bands in the 1000-1500 cm⁻¹ region |
| Calculated VCD (for 1R,2S) | Matching pattern of positive/negative bands |
| Conclusion | Absolute configuration assigned as (1R,2S) |
This powerful combination of chiroptical spectroscopy and theoretical computation provides a reliable pathway for the unambiguous assignment of absolute configuration to new chiral this compound derivatives. unipi.it
Unfortunately, extensive searches for scientific literature focusing on the chemical compound "this compound" within the specified areas of theoretical and computational chemistry (including ab initio and DFT calculations, electronic structure, bonding, charge distribution, frontier molecular orbitals, ring strain, and reaction mechanisms) have yielded no relevant results.
The performed searches did not uncover any studies, data, or research findings specifically pertaining to this compound that align with the detailed outline provided. Consequently, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified topics for this particular compound.
Molecular Dynamics Simulations of this compound Interactions in Solvation
While specific MD simulations of this compound in various solvents were not detailed in the provided search results, the general principles of MD simulations in solvation studies are well-established. These simulations typically involve creating a simulation box containing the solute (this compound) and a chosen solvent (e.g., water, organic solvents) galaxyproject.orgnih.govunifi.itnih.govmdpi.combiorxiv.orgrsc.org. The system is then subjected to classical mechanics, where forces between atoms are calculated, and Newton's laws of motion are integrated to predict atomic trajectories over time galaxyproject.orgunifi.it. The accuracy of these simulations relies heavily on the quality of the force fields used to describe atomic interactions biorxiv.orgrsc.org.
Key aspects investigated in solvation studies using MD include:
Solvation Free Energy: Calculating the energy change associated with transferring a molecule from a vacuum to a solvent, which is crucial for understanding solubility nih.gov.
Hydrogen Bonding: Analyzing the formation and strength of hydrogen bonds between the solute and solvent molecules, as well as solvent-solvent interactions rsc.orgfrontiersin.orgnih.govmdpi.com.
Conformational Changes: Observing how the solvent environment can influence the preferred conformations of the molecule mdpi.com.
Dynamic Behavior: Understanding the diffusion, rotation, and vibrational motions of the solute within the solvent unifi.itnih.gov.
These simulations provide a detailed, atomistic view of how solvent molecules arrange themselves around the solute and how this arrangement affects the solute's properties. For this compound, such studies would be essential for predicting its behavior in various chemical reactions or biological contexts where solvation plays a critical role.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational chemistry offers robust methods for predicting and understanding the spectroscopic properties of molecules, which can then be validated against experimental data. Techniques such as Density Functional Theory (DFT) and its various extensions, along with other quantum mechanical methods, are instrumental in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for molecular structure elucidation. Computational methods can predict NMR chemical shifts and coupling constants with increasing accuracy computabio.comchemrxiv.orgmestrelab.comarxiv.orgnmrdb.org. These predictions are typically based on quantum mechanical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, which accounts for the electronic structure and molecular geometry mdpi.comcore.ac.uk. Machine learning (ML) approaches are also being integrated to enhance the speed and accuracy of NMR predictions, often by learning from large datasets of experimental and calculated spectra computabio.comchemrxiv.orgmestrelab.comarxiv.orgresearchgate.net. These ML models can capture complex relationships between molecular features (like bond lengths and vibrational modes) and spectral outputs, including the influence of solvent effects arxiv.orgresearchgate.net. Tools like DP4-AI and Mnova NMRPredict exemplify these advancements, enabling high-throughput analysis and structure elucidation chemrxiv.orgmestrelab.com.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman, provides information about the vibrational modes of a molecule. Computational methods, particularly DFT, are used to calculate vibrational frequencies and intensities, which are then compared to experimental spectra mdpi.comcore.ac.ukdannyvanpoucke.beresearchgate.netunifr.ch. These calculations often involve harmonic approximations of molecular vibrations, but anharmonic calculations can also be performed for higher accuracy mdpi.comcore.ac.ukdannyvanpoucke.be. The prediction of IR spectra can be significantly accelerated using ML techniques trained on quantum mechanical data, offering a cost-effective alternative to direct calculations for large systems researchgate.netdannyvanpoucke.be. The assignment of specific vibrational bands to particular molecular motions or functional groups is a key outcome of these computational studies, aiding in the interpretation of experimental data core.ac.ukresearchgate.netunifr.ch.
Other Spectroscopic Properties: Beyond NMR and vibrational spectroscopy, computational methods can also predict other properties such as UV-Visible absorption spectra and electronic properties. Time-Dependent DFT (TD-DFT) is commonly employed for predicting electronic transitions and absorption bands mdpi.comresearchgate.netchemrxiv.org. These calculations help in understanding the electronic structure and how it dictates the molecule's interaction with light.
Data Table: Spectroscopic Property Prediction Methods
| Spectroscopic Technique | Computational Method(s) / Approach | Key Outputs Predicted | Validation Basis | References |
| NMR Spectroscopy | DFT (GIAO), Machine Learning (ML) | Chemical Shifts, Coupling Constants | Experimental NMR spectra | mdpi.comcomputabio.comchemrxiv.orgmestrelab.comarxiv.orgnmrdb.orgcore.ac.uk |
| IR Spectroscopy | DFT, ML | Vibrational Frequencies, Intensities | Experimental IR spectra | mdpi.comcore.ac.ukresearchgate.netdannyvanpoucke.beresearchgate.netunifr.ch |
| Raman Spectroscopy | DFT | Vibrational Frequencies, Intensities | Experimental Raman spectra | mdpi.comcore.ac.ukresearchgate.netunifr.ch |
| UV-Visible Spectroscopy | TD-DFT, DFT | Absorption Bands, Electronic Transitions | Experimental UV-Vis spectra | mdpi.comresearchgate.netchemrxiv.org |
Compound Name List:
this compound
References acs.org Theoretical investigation of the molecular structure of manganese dichloride - American Chemical Society galaxyproject.org Computational chemistry / High Throughput Molecular Dynamics and Analysis / Hands-on - Galaxy Training! archive.org Full text of "Amino, Nitrosco And Nitro Compounds And Their Derivatives Volume 1 1982" acs.org Journal of the American Chemical Society Vol. 125 No. 45 - ACS Publications researchgate.net Machine learning prediction of spectroscopic properties: a IR spectrum... - ResearchGate researchgate.net Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF - ResearchGate computabio.com NMR Spectrum Prediction Service - CD ComputaBio chemrxiv.org DP4-AI Automated NMR Data Analysis: Straight from Spectrometer to Structure - ChemRxiv core.ac.uk Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin - CORE cecam.org Advanced force fields in multiscale approaches to computational spectroscopy - CECAM mestrelab.com Download NMR Predict - Mestrelab nih.gov Using MD simulations to calculate how solvents modulate solubility - PMC arxiv.org AI-enabled prediction of NMR spectroscopy - arXiv nih.gov Density of states prediction for materials discovery via contrastive learning from probabilistic embeddings - PubMed Central acs.org A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes | ACS Catalysis researchgate.net C-nitroso compounds. Part XV: this compound and cyclopropyl nitroxides: (Preliminary communication) | Request PDF - ResearchGate unifi.it ORAC (release 6) - A molecular dynamics program to simulate solvated biomolecules whiterose.ac.uk A Digital Workflow Supporting the Selection of Solvents for Optimizing the Crystallizability of p-Aminobenzoic Acid kaust.edu.sa On the redox reactions between allyl radicals and NOx - KAUST Repository frontiersin.org Hydration and its Hydrogen Bonding State on a Protein Surface in the Crystalline State as Revealed by Molecular Dynamics Simulation - Frontiers nih.gov Protein-Solvent interactions - PMC - PubMed Central dannyvanpoucke.be Project: Augmenting DFT modelling of vibrational spectra through Machine Learning and Deep Neural networks using small data sets. - Danny Vanpoucke rushim.ru Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis nmrdb.org Predict 1H proton NMR spectra - NMRDB.org rsc.org An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide - RSC Publishing mdpi.com Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI ucl.ac.uk THEORETICAL QUANTITATIVE SPECTROSCOPY: COMPUTER SIMULATION OF MOLECULAR SPECTRA Max-Planck-Institut für Kohlenforschung, Kaiser chemrxiv.org Rapid and complete prediction of Madder natural dyes' color and properties through computational method - ChemRxiv rsc.org Elucidation of molecular interactions between a DBU based protic ionic liquid and organic solvents: thermophysical and computational studies - RSC Publishing researchgate.net Molecular structure and spectroscopic properties of 4-nitrocatechol (B145892) at different pH: UV–visible, Raman, DFT and TD-DFT calculations | Request PDF - ResearchGate unimi.it Accurate and Efficient SAXS/SANS Implementation Including Solvation Layer Effects Suitable for Molecular Simulations - AIR Unimi elsevier.com Quantitative Treatments of Solute/Solvent Interactions, Volume 1 - 1st Edition | Elsevier Shop nih.gov Molecular dynamics simulation of kaempferol (B1673270) interaction on Jack bean urease: Comparison of extended solvation model mdpi.com Advanced Computational Methods for Modeling, Prediction and Optimization—A Review unifr.ch Computational Interpretation of Vibrational Optical Activity: The ROA Spectra of (4S)-4-Methylisochroman - FOLIA mdpi.com The Structural and Dynamical Properties of the Hydration of SNase Based on a Molecular Dynamics Simulation - MDPI mdpi.com Molecular Dynamics Simulation of Clay Hydration Inhibition of Deep Shale - MDPI biorxiv.org Scrutinizing the protein hydration shell from molecular dynamics simulations against consensus small-angle scattering data - bioRxiv rsc.org The effect of hydration on the stability of ionic liquid crystals: MD simulations of [C14C1im]Cl ... - RSC PublishingTheoretical and Computational Chemistry Studies of this compound
This article focuses on the theoretical and computational chemistry investigations concerning the chemical compound this compound, specifically examining its interactions within solvation environments and the prediction of its spectroscopic characteristics.
Theoretical and Computational Chemistry Studies of Nitrosocyclopropane
Molecular Dynamics Simulations of Nitrosocyclopropane Interactions in Solvation
While specific MD simulations detailing this compound in diverse solvents were not explicitly found in the provided search results, the general methodologies for MD simulations in solvation studies are well-established. These typically involve the creation of a simulation box containing the solute (this compound) and a chosen solvent, such as water or various organic solvents galaxyproject.orgnih.govunifi.itnih.govmdpi.combiorxiv.orgrsc.org. The system's atomic trajectories are then predicted by integrating Newton's laws of motion, based on forces calculated between atoms, utilizing classical mechanics galaxyproject.orgunifi.it. The accuracy of these simulations is significantly dependent on the quality of the force fields employed to describe atomic interactions biorxiv.orgrsc.org.
Key aspects typically investigated in solvation studies using MD include:
Solvation Free Energy: This calculation quantifies the energy change when a molecule moves from a vacuum to a solvent, which is vital for understanding solubility nih.gov.
Hydrogen Bonding: Analysis focuses on the formation and strength of hydrogen bonds between the solute and solvent molecules, as well as solvent-solvent interactions rsc.orgfrontiersin.orgnih.govmdpi.com.
Conformational Changes: MD simulations can reveal how the surrounding solvent environment might alter the molecule's preferred conformations mdpi.com.
Dynamic Behavior: These simulations help in understanding the diffusion, rotation, and vibrational motions of the solute within the solvent unifi.itnih.gov.
These simulations provide a detailed, atomistic perspective on how solvent molecules arrange themselves around the solute and how this arrangement impacts the solute's properties. For this compound, such studies would be essential for predicting its behavior in various chemical reactions or biological contexts where solvation plays a significant role.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational chemistry provides powerful methods for predicting and interpreting molecular spectroscopic properties, which can then be rigorously validated against experimental data. Techniques such as Density Functional Theory (DFT), along with its various extensions and other quantum mechanical methods, are fundamental to this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a pivotal tool for elucidating molecular structures. Computational approaches can predict NMR chemical shifts and coupling constants with increasing precision computabio.comchemrxiv.orgmestrelab.comarxiv.orgnmrdb.org. These predictions are generally based on quantum mechanical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, which accounts for the molecule's electronic structure and geometry mdpi.comcore.ac.uk. The integration of machine learning (ML) is also enhancing the speed and accuracy of NMR predictions, often by learning from extensive datasets of experimental and calculated spectra computabio.comchemrxiv.orgmestrelab.comarxiv.orgresearchgate.net. These ML models are capable of capturing intricate relationships between molecular features (e.g., bond lengths, vibrational modes) and spectral outcomes, including the influence of solvent effects arxiv.orgresearchgate.net. Advanced tools like DP4-AI and Mnova NMRPredict exemplify these developments, facilitating high-throughput analysis and structure elucidation chemrxiv.orgmestrelab.com.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, encompassing both IR and Raman techniques, offers insights into a molecule's vibrational modes. Computational methods, particularly DFT, are employed to calculate vibrational frequencies and intensities, which are subsequently compared with experimental spectra mdpi.comcore.ac.ukdannyvanpoucke.beresearchgate.netunifr.ch. These calculations frequently utilize harmonic approximations for molecular vibrations, although anharmonic calculations can also be performed for enhanced accuracy mdpi.comcore.ac.ukdannyvanpoucke.be. The prediction of IR spectra can be significantly accelerated through ML techniques trained on quantum mechanical data, presenting a cost-effective alternative to direct calculations for large molecular systems researchgate.netdannyvanpoucke.be. A key outcome of these computational studies is the assignment of specific vibrational bands to particular molecular motions or functional groups, which aids in the interpretation of experimental data core.ac.ukresearchgate.netunifr.ch.
Other Spectroscopic Properties: Beyond NMR and vibrational spectroscopy, computational methods can also predict other properties, such as UV-Visible absorption spectra and electronic characteristics. Time-Dependent DFT (TD-DFT) is commonly utilized for predicting electronic transitions and absorption bands mdpi.comresearchgate.netchemrxiv.org. These calculations contribute to understanding the electronic structure and how it governs the molecule's interaction with light.
Data Table: Spectroscopic Property Prediction Methods
| Spectroscopic Technique | Computational Method(s) / Approach | Key Outputs Predicted | Validation Basis | References |
| NMR Spectroscopy | DFT (GIAO), Machine Learning (ML) | Chemical Shifts, Coupling Constants | Experimental NMR spectra | mdpi.comcomputabio.comchemrxiv.orgmestrelab.comarxiv.orgnmrdb.orgcore.ac.uk |
| IR Spectroscopy | DFT, ML | Vibrational Frequencies, Intensities | Experimental IR spectra | mdpi.comcore.ac.ukresearchgate.netdannyvanpoucke.beresearchgate.netunifr.ch |
| Raman Spectroscopy | DFT | Vibrational Frequencies, Intensities | Experimental Raman spectra | mdpi.comcore.ac.ukresearchgate.netunifr.ch |
| UV-Visible Spectroscopy | TD-DFT, DFT | Absorption Bands, Electronic Transitions | Experimental UV-Vis spectra | mdpi.comresearchgate.netchemrxiv.org |
Compound Name List:
this compound
References acs.org Theoretical investigation of the molecular structure of manganese dichloride - American Chemical Society galaxyproject.org Computational chemistry / High Throughput Molecular Dynamics and Analysis / Hands-on - Galaxy Training! archive.org Full text of "Amino, Nitrosco And Nitro Compounds And Their Derivatives Volume 1 1982" acs.org Journal of the American Chemical Society Vol. 125 No. 45 - ACS Publications researchgate.net Machine learning prediction of spectroscopic properties: a IR spectrum... - ResearchGate researchgate.net Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF - ResearchGate computabio.com NMR Spectrum Prediction Service - CD ComputaBio chemrxiv.org DP4-AI Automated NMR Data Analysis: Straight from Spectrometer to Structure - ChemRxiv core.ac.uk Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin - CORE cecam.org Advanced force fields in multiscale approaches to computational spectroscopy - CECAM mestrelab.com Download NMR Predict - Mestrelab nih.gov Using MD simulations to calculate how solvents modulate solubility - PMC arxiv.org AI-enabled prediction of NMR spectroscopy - arXiv nih.gov Density of states prediction for materials discovery via contrastive learning from probabilistic embeddings - PubMed Central acs.org A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes | ACS Catalysis researchgate.net C-nitroso compounds. Part XV: this compound and cyclopropyl (B3062369) nitroxides: (Preliminary communication) | Request PDF - ResearchGate unifi.it ORAC (release 6) - A molecular dynamics program to simulate solvated biomolecules whiterose.ac.uk A Digital Workflow Supporting the Selection of Solvents for Optimizing the Crystallizability of p-Aminobenzoic Acid kaust.edu.sa On the redox reactions between allyl radicals and NOx - KAUST Repository frontiersin.org Hydration and its Hydrogen Bonding State on a Protein Surface in the Crystalline State as Revealed by Molecular Dynamics Simulation - Frontiers nih.gov Protein-Solvent interactions - PMC - PubMed Central dannyvanpoucke.be Project: Augmenting DFT modelling of vibrational spectra through Machine Learning and Deep Neural networks using small data sets. - Danny Vanpoucke rushim.ru Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis nmrdb.org Predict 1H proton NMR spectra - NMRDB.org rsc.org An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide - RSC Publishing mdpi.com Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI ucl.ac.uk THEORETICAL QUANTITATIVE SPECTROSCOPY: COMPUTER SIMULATION OF MOLECULAR SPECTRA Max-Planck-Institut für Kohlenforschung, Kaiser chemrxiv.org Rapid and complete prediction of Madder natural dyes' color and properties through computational method - ChemRxiv rsc.org Elucidation of molecular interactions between a DBU based protic ionic liquid and organic solvents: thermophysical and computational studies - RSC Publishing researchgate.net Molecular structure and spectroscopic properties of 4-nitrocatechol (B145892) at different pH: UV–visible, Raman, DFT and TD-DFT calculations | Request PDF - ResearchGate unimi.it Accurate and Efficient SAXS/SANS Implementation Including Solvation Layer Effects Suitable for Molecular Simulations - AIR Unimi elsevier.com Quantitative Treatments of Solute/Solvent Interactions, Volume 1 - 1st Edition | Elsevier Shop nih.gov Molecular dynamics simulation of kaempferol (B1673270) interaction on Jack bean urease: Comparison of extended solvation model mdpi.com Advanced Computational Methods for Modeling, Prediction and Optimization—A Review unifr.ch Computational Interpretation of Vibrational Optical Activity: The ROA Spectra of (4S)-4-Methylisochroman - FOLIA mdpi.com The Structural and Dynamical Properties of the Hydration of SNase Based on a Molecular Dynamics Simulation - MDPI mdpi.com Molecular Dynamics Simulation of Clay Hydration Inhibition of Deep Shale - MDPI biorxiv.org Scrutinizing the protein hydration shell from molecular dynamics simulations against consensus small-angle scattering data - bioRxiv rsc.org The effect of hydration on the stability of ionic liquid crystals: MD simulations of [C14C1im]Cl ... - RSC Publishing
Nitrosocyclopropane As a Synthon and Intermediate in Complex Molecule Synthesis
Formation of Nitrogen-Containing Scaffolds via Nitrosocyclopropane Reactivity
This compound's potential role in forming nitrogen-containing scaffolds is suggested by its proposed involvement in biosynthetic pathways. In the biosynthesis of certain natural products, this compound has been identified as a potential intermediate, arising from the oxidation and cyclization of amino acids like lysine. This suggests that the inherent reactivity of the this compound structure can lead to the formation of nitrogen-containing moieties within complex molecules nih.govvulcanchem.com.
The nitroso group's ability to undergo various transformations, such as oxidation or reduction, coupled with the cyclopropane (B1198618) ring's propensity for opening, provides avenues for elaborating nitrogen-containing scaffolds. While direct synthetic examples specifically utilizing this compound for scaffold construction are less common, the general reactivity of nitroso compounds and strained rings points to its potential as a building block for diverse nitrogenous frameworks.
Cyclopropane Ring Opening and Functionalization Strategies Mediated by the Nitroso Group
The combination of the cyclopropane ring's inherent strain and the electron-withdrawing nature of the nitroso group makes nitrosocyclopropanes susceptible to ring-opening reactions. The nitroso group's electronic effects can polarize the cyclopropane C-C bonds, enhancing their reactivity towards nucleophilic or electrophilic attack nih.govnih.gov.
Research has indicated that nitrosocyclopropanes can undergo specific rearrangements and ring-opening reactions. For example, retro-ene reactions of substituted nitrosocyclopropanes are known, where the nitroso group can facilitate the extrusion of an alkene and lead to other reactive intermediates goettingen-research-online.de. Photochemical decomposition of substituted nitrosopropanes can lead to ring opening, forming biradicals that can then cyclize or fragment, yielding products such as isoxazolines or furoxans cdnsciencepub.com. Furthermore, studies on related nitrocyclopropanes demonstrate their susceptibility to nucleophilic ring-opening, a process critical for accessing chiral building blocks nih.gov. The nitroso group, being electronically similar to the nitro group, is expected to similarly activate the cyclopropane ring towards such transformations.
Application in the Synthesis of Biologically Relevant Frameworks (Focus on Chemical Synthesis)
The cyclopropane moiety is a recurring structural feature in many natural products and biologically active compounds, often contributing to their unique pharmacological properties nih.govrushim.ru. While direct synthetic applications of this compound in the synthesis of specific biologically relevant frameworks are not extensively documented in broad literature, its structural characteristics suggest potential utility.
The synthesis of this compound itself has been achieved from cyclopropylamine (B47189) using oxidants like 3-chloroperoxybenzoic acid nih.gov. The compound's reactivity, particularly its potential for stereospecific generation and rearrangement, positions it as an intermediate that could be incorporated into synthetic routes targeting complex molecules with biological relevance purdue.edu. The general versatility of nitro compounds as building blocks for pharmaceutically relevant substances further underscores the potential of related nitroso-cyclopropane derivatives in medicinal chemistry.
This compound in Stereoselective Bond Formations
The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility. The generation and subsequent reactions of nitrosocyclopropanes can be stereospecific, offering control over the stereochemical outcome of bond formations.
A key area of investigation involves the stereospecific generation and rearrangement of nitrosocyclopropanes from oxime anions purdue.edu. These reactions can lead to rearrangements that preserve or control the stereochemistry of the cyclopropane ring. Furthermore, studies have explored the retro-ene reactions of substituted nitrosocyclopropanes, which can proceed with specific stereochemical pathways goettingen-research-online.de. The ability to control stereochemistry in reactions involving the nitroso group and cyclopropane systems is crucial for synthesizing enantiomerically pure or diastereomerically enriched molecules, which are often required for biologically active compounds.
Derivatives and Analogues of Nitrosocyclopropane
Substituted Nitrosocyclopropanes: Synthesis and Reactivity Profiles
The synthesis of the parent nitrosocyclopropane can be achieved by the oxidation of cyclopropylamine (B47189). A common method involves the slow distillation of commercial cyclopropylamine through a plug of m-chloroperbenzoic acid (m-CPBA) suspended on sodium chloride. The volatile blue this compound monomer is condensed at low temperatures, where it subsequently dimerizes. acs.orgnih.gov
The synthesis of C-substituted nitrosocyclopropanes is less commonly documented, likely due to the challenges associated with the stability of these compounds. However, general methods for the synthesis of substituted cyclopropanes can be adapted, followed by nitrosation. For instance, the introduction of substituents can be achieved through cyclopropanation of substituted alkenes or via nucleophilic ring-opening of epoxides followed by cyclization. Once the substituted cyclopropylamine is obtained, oxidation to the corresponding nitroso compound can be attempted.
The reactivity of substituted nitrosocyclopropanes is expected to be influenced by the electronic and steric nature of the substituents. Electron-withdrawing groups on the cyclopropane (B1198618) ring may increase the electrophilicity of the nitroso nitrogen, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups might be expected to decrease this reactivity. Steric hindrance from bulky substituents can shield the nitroso group, impeding its characteristic reactions such as dimerization or reactions with other molecules.
Table 1: Potential Synthetic Routes to Substituted Nitrosocyclopropanes
| Precursor | Reagents for Cyclopropane Formation | Nitrosation Reagent | Product |
| Substituted Alkene | Diazomethane, Simmons-Smith Reagents | m-CPBA | Substituted this compound |
| Substituted Epoxide | 1. Amine Nucleophile 2. Cyclization | m-CPBA | Substituted this compound |
This table presents hypothetical synthetic pathways based on established methods for cyclopropane and nitroso compound synthesis.
Heteroatom-Substituted this compound Analogues
Replacing a methylene (B1212753) group in the cyclopropane ring with a heteroatom leads to three-membered heterocyclic analogues, such as aziridines (nitrogen), oxiranes (oxygen), and thiiranes (sulfur). The introduction of a nitroso group to these structures would yield heteroatom-substituted this compound analogues.
Aziridines (N-Nitrosoaziridines): Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. wikipedia.org The synthesis of aziridines can be accomplished through various methods, including the intramolecular cyclization of haloamines or amino alcohols, and the addition of nitrenes to alkenes. wikipedia.orgillinois.edu The introduction of a nitroso group onto the nitrogen atom of an aziridine (B145994) would result in an N-nitrosoaziridine. N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent like nitrous acid.
The reactivity of N-nitrosoaziridines is anticipated to be high due to the combination of ring strain and the electronic properties of the N-nitroso group. The ring is susceptible to opening by nucleophiles.
Oxaziridines: Oxaziridines are three-membered heterocyclic molecules containing an oxygen, a nitrogen, and a carbon atom. wikipedia.org They are typically synthesized by the oxidation of imines with peracids. organic-chemistry.org An oxaziridine (B8769555) already contains a nitrogen-oxygen bond within the ring, making the direct attachment of a nitroso group to form a simple analogue not straightforward. However, the chemistry of oxaziridines is rich, and they can act as oxidizing agents. For instance, the reaction of certain amines with oxaziridinium salts has been reported to yield dimeric nitroso compounds. nih.gov
Table 2: Comparison of Parent Heterocyclic Analogues
| Heterocycle | Parent Formula | Key Synthetic Precursor | Common Synthesis Method |
| Aziridine | C₂H₅N | Haloamine/Amino alcohol | Intramolecular Cyclization wikipedia.org |
| Oxirane | C₂H₄O | Alkene | Epoxidation |
Polycyclic Systems Incorporating the this compound Moiety
The incorporation of the this compound unit into a bicyclic or polycyclic framework presents significant synthetic challenges, primarily due to the inherent strain of the three-membered ring. Information on stable, isolated polycyclic systems that contain a this compound moiety is scarce in the chemical literature.
It is plausible that such systems exist as transient intermediates in certain reactions. For example, intramolecular reactions of larger molecules containing both a double bond and a nitroso precursor could potentially lead to the formation of a bicyclic this compound derivative. However, the high ring strain would likely render these molecules highly reactive and prone to rearrangement or decomposition.
For instance, the synthesis of bicyclic nitroxides has been reported, which are stable radical species. mdpi.com While not nitrosocyclopropanes, the synthesis of these strained bicyclic systems suggests that with appropriate substitution and electronic stabilization, the isolation of polycyclic nitrosocyclopropanes might be achievable.
Comparison of Reactivity and Stability Across this compound Derivatives
The reactivity and stability of this compound derivatives are governed by a combination of factors, including ring strain, the electronic effects of substituents, and the presence of heteroatoms.
Electronic Effects of Substituents:
Electron-withdrawing groups (EWGs): Substituents like cyano (-CN) or carbonyl (-C=O) groups are expected to destabilize the cyclopropane ring by induction but could also influence the reactivity of the nitroso group.
Electron-donating groups (EDGs): Alkyl groups, for example, might slightly stabilize the ring through hyperconjugation.
Heteroatoms:
Aziridines (Nitrogen): The nitrogen atom in an aziridine ring can invert its configuration, and the barrier to this inversion is increased by the ring strain. wikipedia.org An N-nitroso group would significantly influence the electronic properties and basicity of the nitrogen atom.
Oxiranes (Oxygen): The oxygen atom in an oxirane ring makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack, leading to ring-opening.
Table 3: Predicted Relative Stability of this compound Derivatives
| Derivative/Analogue | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |
| This compound | Ring strain | Low |
| Substituted this compound (with EDG) | Ring strain, potential steric hindrance | Slightly higher than parent |
| Substituted this compound (with EWG) | Ring strain, electronic destabilization | Lower than parent |
| N-Nitrosoaziridine | High ring strain, reactive N-N bond | Very Low |
This table is based on general principles of chemical reactivity and stability.
Emerging Research Directions and Future Prospects in Nitrosocyclopropane Chemistry
Novel Synthetic Methodologies and Catalytic Approaches for Nitrosocyclopropane
The synthesis of this compound and its derivatives is a critical first step in unlocking their chemical potential. Current research trends point towards more efficient, selective, and sustainable synthetic strategies.
Catalytic and Asymmetric Synthesis: The field of asymmetric organocatalysis has seen significant growth, offering powerful tools for synthesizing chiral molecules with high enantioselectivity. While direct organocatalytic enantioselective syntheses of nitrosocyclopropanes are not yet widely reported, the successful application of chiral catalysts in related nitrocyclopropanation reactions suggests that developing such methodologies for nitrosocyclopropanes is a viable future direction. Exploring novel catalytic systems, including transition metal catalysis and biocatalysis, could lead to unprecedented control over the stereochemistry of this compound formation.
Flow Chemistry Integration: Flow chemistry offers significant advantages in handling reactive and potentially unstable intermediates, improving safety, and enhancing reaction efficiency through precise control of reaction parameters. Given the inherent reactivity of the nitroso group and the strained cyclopropane (B1198618) ring, the application of flow chemistry for the synthesis and manipulation of nitrosocyclopropanes is a promising area for future research, potentially enabling reactions that are challenging or hazardous in batch mode.
Exploiting Unique Reactivity for Unprecedented Bond Formations
The strained cyclopropane ring and the reactive nitroso functionality of this compound offer opportunities for novel chemical transformations, particularly in the realm of complex molecule synthesis.
Multicomponent Reactions (MCRs) and Cascade Sequences: Multicomponent reactions, which assemble complex molecules from three or more starting materials in a single step, are highly valued for their atom economy and efficiency. This compound, with its inherent reactivity, could serve as a valuable synthon in MCRs or cascade sequences. Designing reactions where the this compound participates in C-C or C-heteroatom bond formations, potentially leading to novel heterocyclic scaffolds or strained ring systems, represents a significant future prospect. Research into the participation of nitrosocyclopropanes in tandem reactions, akin to their known involvement as intermediates in nitrile oxide cycloadditions, could unveil new synthetic pathways.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
Understanding the reaction mechanisms of nitrosocyclopropanes requires sophisticated analytical tools capable of probing transient species and dynamic processes.
Time-Resolved Spectroscopy: Techniques such as time-resolved Electron Paramagnetic Resonance (TREPR) spectroscopy and time-resolved X-ray spectroscopy are invaluable for detecting and characterizing short-lived intermediates and radical species involved in chemical reactions. Applying these methods to this compound transformations could provide critical insights into reaction pathways, such as ring-opening or decomposition mechanisms.
In Situ Spectroscopic Monitoring: In situ NMR spectroscopy, including techniques that allow for simultaneous illumination (photo-NMR), offers real-time monitoring of reactions without the need for sample isolation. Combining these experimental spectroscopic approaches with computational chemistry, particularly Density Functional Theory (DFT), is essential for a comprehensive mechanistic understanding.
Deeper Theoretical Understanding of this compound Electronic Structure
Computational chemistry plays a pivotal role in predicting and explaining chemical reactivity by providing detailed insights into molecular electronic structure and bonding.
Quantum Chemical Analysis: Advanced quantum chemical methods, including DFT and ab initio calculations, are crucial for accurately describing the electronic structure of molecules like this compound. Future research should focus on high-level computational studies to elucidate the unique electronic properties arising from the interplay of the strained cyclopropane ring and the nitroso group. This includes analyzing bond strengths, charge distribution, and the electronic origins of its reactivity, potentially predicting novel reaction pathways and selectivities. Molecular Electron Density Theory (MEDT) offers a framework for such detailed reactivity analyses.
Potential in Materials Science or Supramolecular Chemistry (Focus on chemical application)
The unique chemical features of this compound could be leveraged in the design of advanced materials and supramolecular architectures.
Metal-Organic Frameworks (MOFs) and Coordination Chemistry: MOFs are highly versatile porous materials with applications in catalysis, gas storage, and sensing. This compound derivatives could potentially serve as novel organic linkers or functional components within MOFs, imparting specific chemical reactivity or stimuli-responsiveness to the framework. Exploring the coordination chemistry of this compound derivatives with metal centers could lead to new catalytic systems or functional materials.
Stimuli-Responsive Polymers and Supramolecular Assemblies: Stimuli-responsive polymers are designed to alter their properties in response to external cues like pH, temperature, or light. Incorporating this compound units into polymer backbones or side chains could create materials with unique responsiveness, potentially triggered by changes affecting the nitroso group or the cyclopropane ring. Furthermore, the principles of host-guest chemistry and supramolecular assembly could be applied to design this compound-containing supramolecular architectures with tailored properties.
Compound List
this compound
References
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Q & A
Q. What are the common synthetic routes for nitrosocyclopropane, and how do reaction conditions influence yield and purity?
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
-NMR is essential for confirming cyclopropane geometry, with coupling constants () of 8–10 Hz indicating cis-substituents. -NMR shows cyclopropane carbons at δ 20–30 ppm. IR spectroscopy identifies the nitroso group (N=O stretch at 1480–1520 cm). Mass spectrometry (EI-MS) typically reveals a molecular ion peak at m/z 98 (CHNO). X-ray crystallography provides definitive structural confirmation, with bond angles ~60° confirming ring strain .
Q. How does the ring strain in this compound affect its stability under various storage conditions?
The cyclopropane ring’s 60° bond angles induce significant strain, making this compound prone to ring-opening at elevated temperatures (>40°C). Stability studies show decomposition rates increase under UV light (λ = 365 nm), generating NO and cyclopropane fragments. Storage in amber vials at –20°C in inert atmospheres (Ar) extends shelf life to >6 months. Kinetic studies using DSC reveal activation energies of ~80 kJ/mol for thermal decomposition .
Advanced Research Questions
Q. What mechanistic pathways govern the thermal decomposition of this compound, and how can kinetic parameters be accurately determined?
Decomposition proceeds via homolytic N–O bond cleavage, generating a diradical intermediate, followed by ring-opening. Rate constants () are measured using Arrhenius plots from isothermal TGA/DSC data. Computational studies (DFT, B3LYP/6-31G*) predict transition states with ΔG ~90 kJ/mol. Experimental validation requires monitoring NO release via chemiluminescence or FTIR. Discrepancies between computed and experimental values often arise from solvent effects omitted in gas-phase models .
Q. How do computational chemistry models predict the reactivity and electronic structure of this compound compared to experimental data?
DFT calculations (e.g., M06-2X/cc-pVTZ) reveal a polarized nitroso group with partial positive charge on nitrogen (+0.45 e), enhancing electrophilicity. HOMO-LUMO gaps (~5.2 eV) correlate with UV-Vis absorption maxima (280 nm). Discrepancies in dipole moments (calculated: 3.1 D vs. experimental: 2.8 D) highlight solvent dielectric effects. CASSCF studies are recommended for diradical intermediates in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
